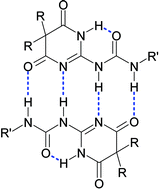The solid-state behaviour of 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea
CrystEngComm Pub Date: 2006-05-22 DOI: 10.1039/B603252D
Abstract
The solid-state behaviour of 4,6-dioxo-5,5-diethylenepyrimidine-2-isobutylurea (PIBU) has been investigated. Two polymorphic forms have been identified, a monoclinic α form and a triclinic γ form, both of which undergo a destructive phase transition below 165 K. The α form undergoes an additional temperature-dependent phase transition at approximately 250 K to give the β form. All three forms of PIBU have been structurally characterised by


Recommended Literature
- [1] Bifunctional NiCuOx photoelectrodes to promote pseudocapacitive charge storage by in situ photocharging†
- [2] Effects of external electric field on the sensing property of volatile organic compounds over Janus MoSSe monolayer: a first-principles investigation†
- [3] Two glycosidases as label enzymes for concurrent enzyme-linked-immunosorbent-assay of two components via spectrophotometric-dual-enzyme-simultaneous-assay in one solution†
- [4] Electrochemically catalyzed conversion of cornstalk lignin to aromatic compounds: an integrated process of anodic oxidation of a Pb/PbO2 electrode and hydrogenation of a nickel cathode in sodium hydroxide solution
- [5] Analysis of the techniques and materials of the coloured paintings in the Renshou Hall in the Summer Palace
- [6] Nanosize effects assisted synthesis of the high pressure metastable phase in ZrO2
- [7] Ground to conduct: mechanochemical synthesis of a metal–organic framework with high proton conductivity†
- [8] Action of an extract from the seeds of Fraxinus excelsior L. on metabolic disorders in hypertensive and obese animal models
- [9] Phenothiazine and triphenylamine-based fluorescent Schiff bases for the dual application of white light generation and H2O2 sensing†
- [10] The argentimetric titration of halide and cyanide ions with dithizone as indicator










